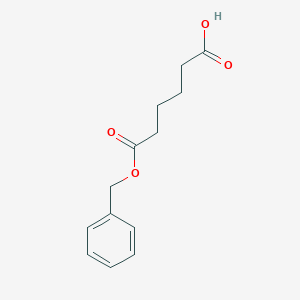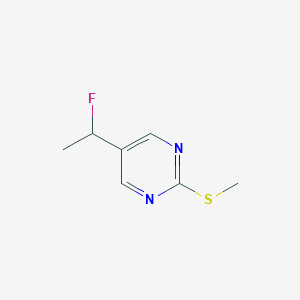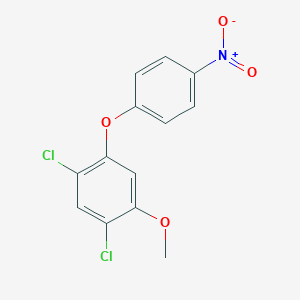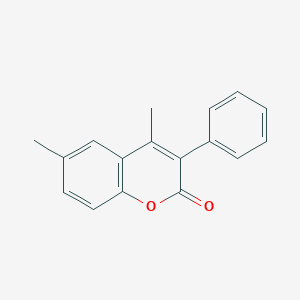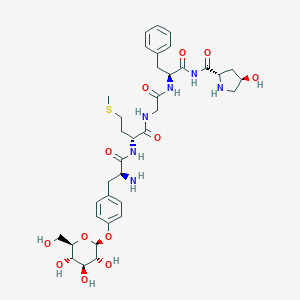
Hyp-glu-enkephalinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hyp-glu-enkephalinamide, also known as HGEA, is a neuropeptide that plays a crucial role in the regulation of pain and stress responses. This peptide is synthesized from the precursor protein proenkephalin and is primarily found in the central nervous system. In recent years, HGEA has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of chronic pain and stress-related disorders.
Mechanism Of Action
Hyp-glu-enkephalinamide exerts its effects by binding to the delta opioid receptor, which is primarily located in the central nervous system. This binding activates a series of intracellular signaling pathways that ultimately result in the inhibition of pain transmission and the reduction of stress and anxiety.
Biochemical And Physiological Effects
Hyp-glu-enkephalinamide has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce the release of stress hormones such as cortisol and adrenaline, and to increase the release of endorphins, which are natural painkillers. Additionally, Hyp-glu-enkephalinamide has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Hyp-glu-enkephalinamide in laboratory experiments is its specificity for the delta opioid receptor. This allows for precise targeting of this receptor and avoids potential side effects associated with non-specific activation of other opioid receptors. However, one limitation of using Hyp-glu-enkephalinamide is its relatively short half-life, which may require frequent administration in experiments.
Future Directions
There are several potential future directions for research on Hyp-glu-enkephalinamide. One area of interest is the development of novel Hyp-glu-enkephalinamide analogs with improved pharmacokinetic properties. Additionally, further studies are needed to investigate the potential therapeutic applications of Hyp-glu-enkephalinamide in the treatment of chronic pain and stress-related disorders. Finally, the role of Hyp-glu-enkephalinamide in other physiological processes, such as immune function and addiction, warrants further investigation.
Synthesis Methods
Hyp-glu-enkephalinamide is synthesized through a series of enzymatic reactions that involve the cleavage of proenkephalin. The proenkephalin gene is transcribed into mRNA, which is then translated into the proenkephalin protein. This protein is then cleaved by enzymes called endopeptidases, which release Hyp-glu-enkephalinamide along with other enkephalin peptides.
Scientific Research Applications
Hyp-glu-enkephalinamide has been extensively studied in the field of neuroscience and has shown promising results in the treatment of chronic pain and stress-related disorders. It has been shown to have potent analgesic effects in animal models of pain, and its ability to reduce stress and anxiety has also been demonstrated.
properties
CAS RN |
121807-03-2 |
|---|---|
Product Name |
Hyp-glu-enkephalinamide |
Molecular Formula |
C36H50N6O12S |
Molecular Weight |
790.9 g/mol |
IUPAC Name |
(2S,4R)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H50N6O12S/c1-55-12-11-24(41-32(49)23(37)13-20-7-9-22(10-8-20)53-36-31(48)30(47)29(46)27(18-43)54-36)33(50)39-17-28(45)40-26(14-19-5-3-2-4-6-19)35(52)42-34(51)25-15-21(44)16-38-25/h2-10,21,23-27,29-31,36,38,43-44,46-48H,11-18,37H2,1H3,(H,39,50)(H,40,45)(H,41,49)(H,42,51,52)/t21-,23+,24-,25+,26+,27-,29-,30+,31-,36-/m1/s1 |
InChI Key |
FMUXKLQGGYTHKR-RJGUPLRSSA-N |
Isomeric SMILES |
CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2C[C@H](CN2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CC(CN2)O)NC(=O)C(CC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)N |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CC(CN2)O)NC(=O)C(CC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)N |
synonyms |
2-Met-5-Hyp-glucopyranosyl-enkephalin enkephalinamide, Met(2)-Hyp(5)glucopyranosyl- enkephalinamide,methionyl(2)-hydroxyprolylglucopyranosyl(5)- Hyp-Glu-enkephalinamide O(1,5)-glucopyranosyl-Met(2)-Hyp(5)enkephalinamide O(1,5)-glucopyranosyl-Tyr-Met-Gly-Phe-Hyp-amide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



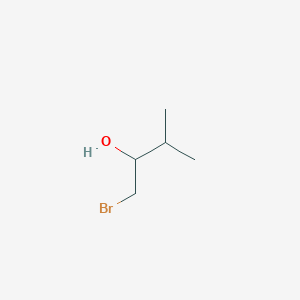
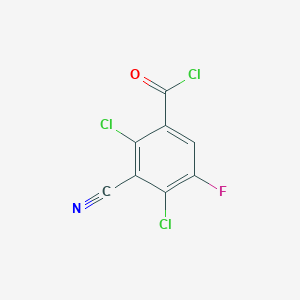
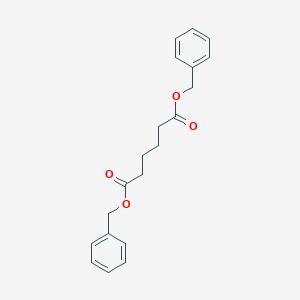
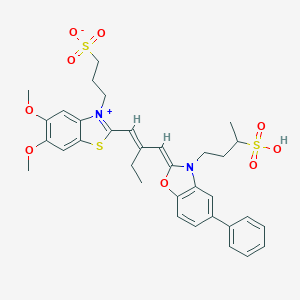
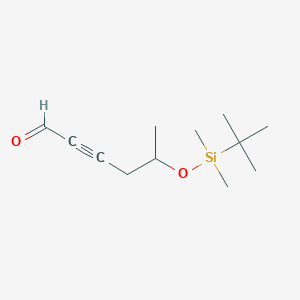
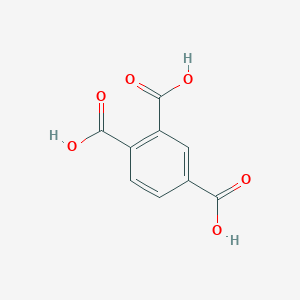
![[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate](/img/structure/B44419.png)
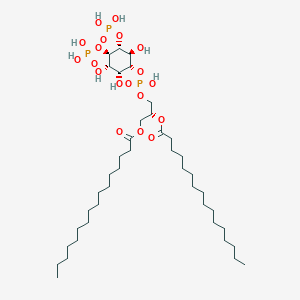
![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)
